molecular formula C9H7ClN2O2S B1458148 6-Chloroquinoline-3-sulfonamide CAS No. 1798707-42-2

6-Chloroquinoline-3-sulfonamide

Cat. No.: B1458148
CAS No.: 1798707-42-2
M. Wt: 242.68 g/mol
InChI Key: HEPPYWUNAFDMBT-UHFFFAOYSA-N
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Description

6-Chloroquinoline-3-sulfonamide is a chemical compound that belongs to the quinoline family, which is known for its diverse biological activities. This compound features a quinoline ring substituted with a chlorine atom at the 6-position and a sulfonamide group at the 3-position.

Mechanism of Action

Target of Action

6-Chloroquinoline-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase, which is involved in the synthesis of folic acid . Folic acid is essential for the growth and survival of many organisms, including bacteria. By inhibiting this enzyme, this compound prevents the production of folic acid, thereby inhibiting bacterial growth .

Mode of Action

This compound interacts with its target, dihydropteroate synthetase, by mimicking the natural substrate of the enzyme, para-aminobenzoic acid (PABA). This competitive inhibition results in the prevention of folic acid synthesis . Without folic acid, bacteria cannot synthesize DNA, RNA, or proteins, which are necessary for growth and reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, this compound prevents the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects downstream processes, including DNA, RNA, and protein synthesis, all of which are critical for bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides generally have good oral bioavailability, are widely distributed throughout the body, are metabolized in the liver, and are excreted in the urine . These properties may vary depending on the specific structure of the sulfonamide and the presence of any substituents .

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth. By preventing the synthesis of folic acid, this compound disrupts critical cellular processes, including DNA, RNA, and protein synthesis. This disruption prevents bacteria from growing and reproducing, effectively stopping the infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of this compound . Finally, resistance mechanisms, such as the production of enzymes that degrade sulfonamides or the alteration of the target enzyme, can decrease the efficacy of this compound .

Biochemical Analysis

Biochemical Properties

6-Chloroquinoline-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of specific genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, this compound binds to the active site of target enzymes, preventing their normal function and leading to a cascade of downstream effects . This inhibition can result in the accumulation of substrates and depletion of products, ultimately affecting cellular homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, allowing for prolonged experimental use . Its degradation products may also have biological activity, necessitating careful monitoring of its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response . Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by inhibiting key enzymes in these pathways . For instance, the compound may inhibit enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations and overall metabolic balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its uptake and localization within the cell . These interactions can influence the compound’s accumulation in certain cellular compartments, affecting its overall efficacy and function.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and increase its effectiveness in modulating cellular processes.

Chemical Reactions Analysis

Types of Reactions

6-Chloroquinoline-3-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

6-Chloroquinoline-3-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloroquinoline-3-sulfonamide is unique due to the presence of both chlorine and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile scaffold for drug development and other applications .

Properties

IUPAC Name

6-chloroquinoline-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2S/c10-7-1-2-9-6(3-7)4-8(5-12-9)15(11,13)14/h1-5H,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPPYWUNAFDMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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